molecular formula C5H9FO4 B7942836 D-Xylose, 3-deoxy-3-fluoro-

D-Xylose, 3-deoxy-3-fluoro-

Cat. No.: B7942836
M. Wt: 152.12 g/mol
InChI Key: PHTXLWFZUASDIV-VPENINKCSA-N
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Description

D-Xylose, 3-deoxy-3-fluoro- is an organic compound with the chemical formula C5H9FO4. It is a modified sugar molecule where a hydroxyl group at the third carbon position is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3-deoxy-3-fluoro- typically involves the activation of the hydroxyl group at the third carbon position, followed by nucleophilic substitution with a fluorine source. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent side reactions .

Industrial Production Methods: Industrial production of D-Xylose, 3-deoxy-3-fluoro- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Xylose, 3-deoxy-3-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Xylose, 3-deoxy-3-fluoro- involves its incorporation into biological pathways where it mimics natural sugars. The fluorine atom at the third carbon position can influence the compound’s interaction with enzymes and other biomolecules, leading to altered metabolic outcomes. For example, it can inhibit certain glycosidases, thereby affecting carbohydrate metabolism .

Comparison with Similar Compounds

  • 3-deoxy-3-fluoro-D-ribose
  • 3-deoxy-3-fluoro-D-arabinose
  • 3-deoxy-3-fluoro-D-lyxose

Comparison: D-Xylose, 3-deoxy-3-fluoro- is unique due to its specific structural modification at the third carbon position. This modification imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and resistance to enzymatic degradation, making it more suitable for certain applications in medicinal chemistry .

Properties

IUPAC Name

(2S,3S,4R)-3-fluoro-2,4,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4/c6-5(3(9)1-7)4(10)2-8/h1,3-5,8-10H,2H2/t3-,4+,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTXLWFZUASDIV-VPENINKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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